molecular formula C14H16N2O3S2 B2354014 3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1787881-69-9

3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2354014
CAS RN: 1787881-69-9
M. Wt: 324.41
InChI Key: OUHVMMHIBOOVFR-UHFFFAOYSA-N
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Description

3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of thiazolidinediones and is known to exhibit various biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • A series of thiazolidine-2,4-diones demonstrated significant antimicrobial activities against gram-positive bacteria, with some compounds showing potent activity comparable to commercial antibiotics like ciprofloxacin. These compounds also exhibited excellent antifungal activities, with certain derivatives outperforming the reference drug fluconazole in inhibitory action against fungi such as Aspergillus niger and A. flavus (Prakash et al., 2011).

Anticancer Activity

  • N-substituted indole derivatives containing the thiazolidine-2,4-dione moiety were synthesized and evaluated for their anticancer activity. Among these, specific compounds showed promising activity against the MCF-7 human breast cancer cell line, indicating their potential as therapeutic agents in cancer treatment (Kumar & Sharma, 2022).

Antidiabetic Agents

  • Novel thiazolidine-2,4-dione derivatives were designed and synthesized with the aim of exploring their antidiabetic properties. The compounds were tested using a sucrose-loaded model, showing significant reduction in blood glucose levels, highlighting their potential as antidiabetic agents (Kadium, Alhazam, & Hameed, 2022).

Synthesis Techniques

  • Innovative synthesis methods for creating thiazolidine-2,4-dione derivatives have been developed, including reactions under microwave irradiation without solvent, indicating advancements in the efficient and eco-friendly production of these compounds (Yang, Chen, Chen, & Zheng, 2003).

properties

IUPAC Name

3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c17-12(8-11-2-1-7-20-11)15-5-3-10(4-6-15)16-13(18)9-21-14(16)19/h1-2,7,10H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHVMMHIBOOVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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